

Application Notes: 14-Methoxymetopon Administration in Animal Studies

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Compound of Interest

Compound Name: **14-Methoxymetopon**

Cat. No.: **B146635**

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Introduction

14-Methoxymetopon is a semi-synthetic opioid analgesic derived from metopon.^[1] It is a highly potent and selective μ -opioid receptor agonist, exhibiting significantly greater analgesic activity than morphine in various animal models.^{[1][2][3]} When administered systemically, it is approximately 500 times more potent than morphine.^{[1][2][3]} This potency is dramatically increased with spinal or supraspinal administration, reaching over a million-fold greater than morphine.^{[2][3]} Its unique pharmacological profile includes potent analgesia with a reduced incidence of common opioid side effects such as respiratory depression, sedation, and constipation.^{[1][2][3][4]}

Pharmacological Profile

- Mechanism of Action: **14-Methoxymetopon** acts as a selective agonist at μ -opioid receptors.^{[1][2]} Its analgesic effects are fully antagonized by μ -selective antagonists like naltrexone.^[1]
- Potency: Its analgesic potency varies depending on the administration route and the pain model used. In rodent models of visceral pain (acetic acid writhing test), its potency can be up to 20,000 times that of morphine.^[1]
- Side Effect Profile: Compared to morphine and other potent opioids like sufentanil, **14-methoxymetopon** demonstrates a more favorable safety profile.^[1] Studies in dogs have shown that intravenous administration induces no significant respiratory depression and less

sedation, bradycardia, and hypotension compared to sufentanil.[\[1\]](#)[\[4\]](#) It also exhibits a ceiling effect on the inhibition of gastrointestinal transit in mice, suggesting a lower propensity for constipation.[\[1\]](#)[\[2\]](#)

Administration Routes in Animal Studies

14-Methoxymetopon has been effectively administered in animal studies through various routes, each offering distinct advantages for preclinical research.

- Systemic Administration:
 - Subcutaneous (s.c.): A common route for producing systemic analgesic effects in rodents.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Intravenous (i.v.): Used for rapid onset of action and to assess cardiovascular and respiratory effects, particularly in larger animals like dogs.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)
 - Intraperitoneal (i.p.): Another common route for systemic administration in rodent studies.[\[6\]](#)[\[8\]](#)
- Central Administration:
 - Intracerebroventricular (i.c.v.) and Intrathecal (i.t.): These routes are used to investigate the central analgesic effects of the compound, bypassing the blood-brain barrier and demonstrating significantly enhanced potency.[\[2\]](#)[\[6\]](#)[\[8\]](#)

The choice of administration route depends on the specific aims of the study, such as investigating systemic analgesia versus central mechanisms of action.

Data Presentation

Table 1: Analgesic Potency of 14-Methoxymetopon Compared to Morphine in Rodents

Animal Model	Administration Route	Potency Ratio (14-Methoxymetopon vs. Morphine)	Reference
Tail-Flick Test (Rat)	Systemic	~500-fold greater	[1][2]
Acetic Acid Writhing Test (Mouse)	Systemic	Up to 20,000-fold greater	[1]
Hot Plate Test (Rat)	Not Specified	130-300 fold more potent	[9]
Tail Flick Test (Rat)	Not Specified	130-300 fold more potent	[9]
Acetic Acid Induced Abdominal Constriction (Mouse)	Not Specified	130-300 fold more potent	[9]
Spinal/Supraspinal Administration	Central (i.c.v., i.t.)	>1,000,000-fold greater	[2][3]

Table 2: Physiological Effects of Intravenous 14-Methoxymetopon vs. Sufentanil in Dogs

Parameter	14-Methoxymetopon	Sufentanil	Reference
Respiratory Depression (PaO ₂ drop)	4%	41%	[1]
Hypotension (Maximal drop)	6%	20%	[1]
Bradycardia (Maximal effect)	19%	42%	[1][4]
Sedation (EEG delta-power increase)	288%	439%	[1]

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Effects using the Hot Plate Test in Mice

This protocol is adapted from methodologies used for potent opioid analgesics.

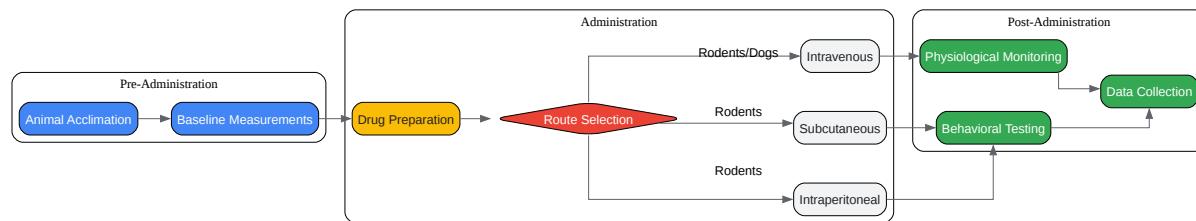
- Animal Model: Male ICR mice (20-25 g).
- Drug Preparation: Dissolve **14-Methoxymetopon** in sterile saline. Prepare a range of doses based on potency estimates (e.g., starting from 1 µg/kg).
- Administration: Administer the prepared solution subcutaneously (s.c.) in the scruff of the neck.
- Hot Plate Test:
 - Maintain the hot plate at a constant temperature of $55 \pm 0.5^{\circ}\text{C}$.
 - Gently place the mouse on the hot plate and start a timer.
 - Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
 - Record the latency (in seconds) to the first sign of nociception.
 - To prevent tissue damage, a cut-off time of 45-60 seconds is implemented.
 - Test the animals at baseline (before drug administration) and at various time points after administration (e.g., 15, 30, 60, and 120 minutes).
- Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: $\%MPE = [(Post\text{-}drug\ latency - Baseline\ latency) / (Cut\text{-}off\ time - Baseline\ latency)] \times 100$.

Protocol 2: Intravenous Administration and Cardiovascular Monitoring in Dogs

This protocol is based on studies evaluating the safety profile of potent opioids.

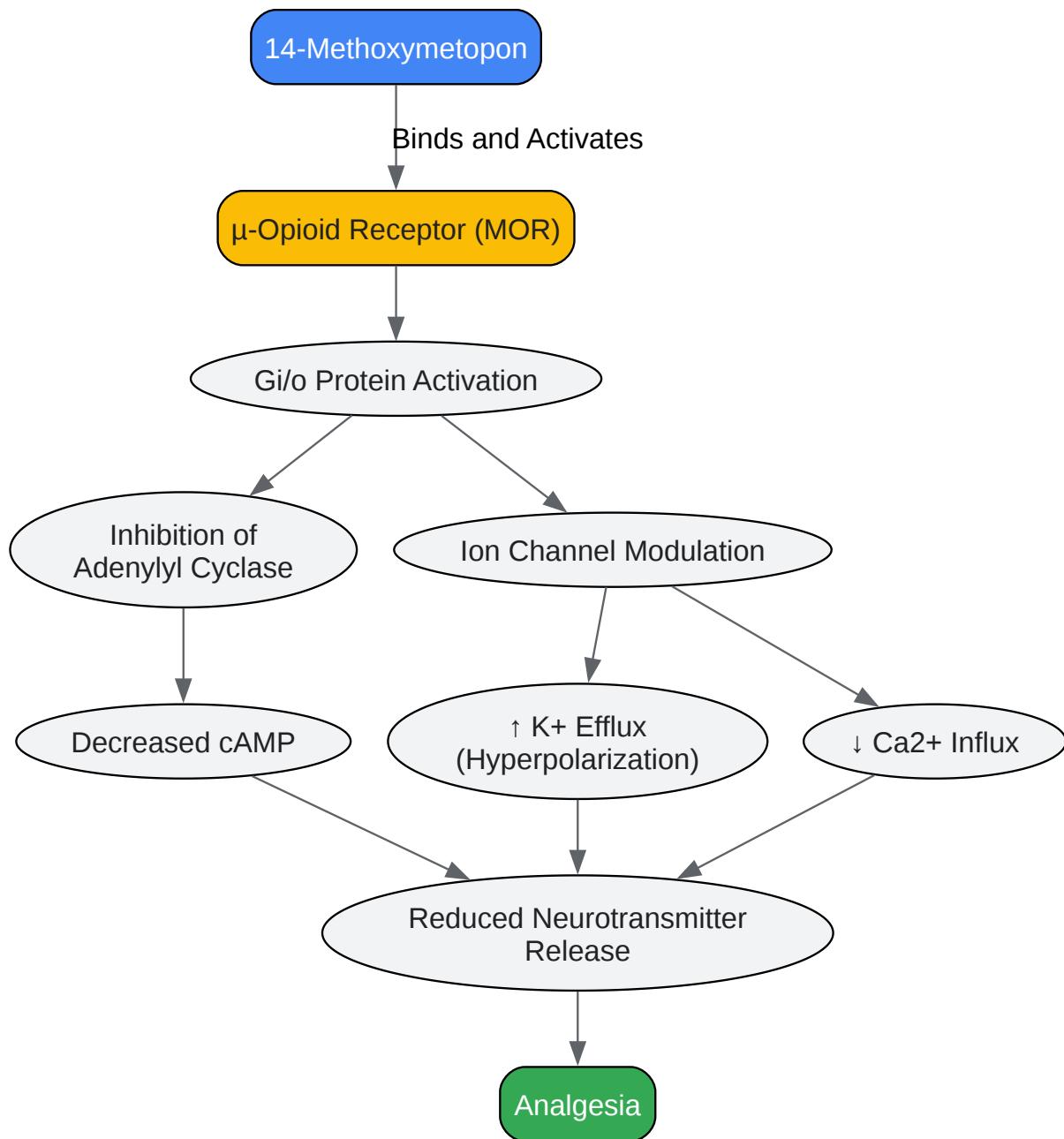
- Animal Model: Trained adult Beagle dogs.
- Surgical Preparation (if required): For continuous monitoring, animals may be instrumented with arterial and venous catheters under light anesthesia, followed by a recovery period.
- Drug Preparation: Dissolve **14-Methoxymetopon** in sterile saline suitable for intravenous injection. Doses used in previous studies include graded doses of 3, 6, and 12 µg/kg.[4]
- Administration: Administer the drug as a slow bolus injection into a cephalic vein.
- Physiological Monitoring:
 - Continuously monitor heart rate and rhythm using an electrocardiogram (ECG).
 - Measure arterial blood pressure via an arterial catheter connected to a pressure transducer.
 - Monitor respiratory function by measuring arterial blood gases (PaO₂ and PaCO₂).
 - Record baseline measurements before drug administration and at frequent intervals post-administration.
- Data Analysis: Compare the post-administration physiological parameters to baseline values to determine the cardiovascular and respiratory effects of the compound.

Visualizations



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Caption: Experimental workflow for **14-Methoxymetopon** administration in animal studies.

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Caption: Signaling pathway of **14-Methoxymetopon** via the μ -opioid receptor.

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